2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, and in some cases, this is achieved using a radical approach .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is a common step in these reactions .Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis has demonstrated the utility of cyclopropyl and furan-yl functional groups in the development of novel synthetic pathways and materials. For instance, catalyst-controlled ring-opening cycloisomerization reactions of cyclopropenyl carboxylates have been explored for the highly regioselective synthesis of different 2-alkoxyfurans, showcasing the versatility of these functional groups in organic synthesis (Chen & Ma, 2010). This research highlights the importance of cyclopropyl and furan components in accessing diverse chemical structures, which can be crucial for the development of pharmaceuticals, agrochemicals, and materials.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds containing cyclopropyl and furan-yl groups have been investigated for their potential biological activities. Studies on the synthesis and antibacterial activity of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines reveal the antimicrobial potential of furan-containing compounds, indicating their relevance in the design of new antibacterial agents (Rani, Yusuf, & Khan, 2012). Such research underscores the significance of structural motifs similar to 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide in the discovery and development of new therapeutic agents.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-15(11-18-17(20)10-12-3-4-12)13-5-7-14(8-6-13)16-2-1-9-21-16/h1-2,5-9,12,15,19H,3-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVJBYOLTILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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